molecular formula C22H21ClFN3O5 B2434266 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate CAS No. 1351617-89-4

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate

Cat. No. B2434266
CAS RN: 1351617-89-4
M. Wt: 461.87
InChI Key: RUJFCKWZCLMHKF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole ring, a piperidine ring, a ketone group, and a phenyl ring with chloro and fluoro substituents. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery . It’s known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that contains two nitrogen atoms . The piperidine is a six-membered ring with one nitrogen atom. The presence of these rings and the ketone group would have significant effects on the compound’s reactivity and properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Prasad et al. (2018) focuses on the synthesis and structural exploration of a related bioactive heterocycle, highlighting its potential for antiproliferative activity. The compound was characterized using various spectroscopic methods, and its stability was analyzed through intra-molecular hydrogen bonds and Hirshfeld surface analysis.

Pharmacokinetics and Hydrolysis

  • Teffera et al. (2013) researched a novel anaplastic lymphoma kinase (ALK) inhibitor, detailing its pharmacokinetics and the impact of hydrolysis-mediated clearance. This study provides insights into the metabolic processes and in vitro stability relevant to this class of compounds.

Antioxidant and Antimicrobial Activities

  • A study by Bassyouni et al. (2012) synthesized and evaluated similar compounds for their antioxidant and antimicrobial activities. The research includes quantitative structure–activity relationships and molecular docking, which are critical for understanding the therapeutic potential of these compounds.

Structural Characterization of Side Products

  • The work of Richter et al. (2023) presents the crystal and molecular structures of a side product obtained during the synthesis of a related antitubercular agent. This highlights the importance of structural characterization in pharmaceutical synthesis.

Biological Activity Screening

  • Jadhav et al. (2015) conducted a study on fluoro-substituted compounds, screening them for biological activity. This research is significant in understanding the biological implications of fluoro-substitution in similar compounds.

properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(2-chloro-6-fluorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O.C2H2O4/c21-15-4-3-5-16(22)19(15)20(26)24-10-8-14(9-11-24)12-25-13-23-17-6-1-2-7-18(17)25;3-1(4)2(5)6/h1-7,13-14H,8-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJFCKWZCLMHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=C(C=CC=C4Cl)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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